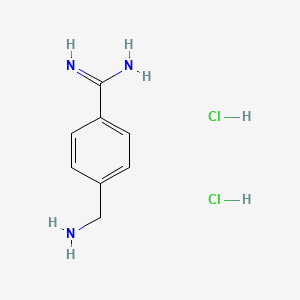
4-Aminomethyl benzamidine dihydrochloride
Descripción general
Descripción
4-Aminomethyl benzamidine dihydrochloride is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of benzamide and has shown promise as an inhibitor of viral entry, particularly for viruses such as Ebola and Marburg. The compound has been synthesized through various routes, allowing for the preparation of a wide range of structures, including conformationally restrained subsets .
Synthesis Analysis
The synthesis of 4-Aminomethyl benzamidine dihydrochloride and its derivatives has been achieved through different synthetic routes. For instance, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate ion-associate complex was performed using green chemistry principles at room temperature, indicating a sustainable approach to the compound's production . Similarly, other derivatives have been synthesized by reacting isatin with sulphadimidine and other reagents, confirming the versatility of the synthetic methods for this class of compounds .
Molecular Structure Analysis
The molecular structure of 4-Aminomethyl benzamidine dihydrochloride derivatives has been characterized using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. These methods have confirmed the formation of ion-associate or ion-pair complexes and provided insights into the electronic characteristics of the compounds . The crystal and molecular structure of related compounds has also been determined by X-ray diffraction, revealing the tautomeric forms and the delocalization within the molecule .
Chemical Reactions Analysis
The chemical reactivity of 4-Aminomethyl benzamidine dihydrochloride derivatives has been explored in the context of their potential as therapeutic agents. For example, certain derivatives have been shown to inhibit histone deacetylase (HDAC), which is a target for cancer therapy . Additionally, the anti-HIV activity of some derivatives has been investigated, with certain compounds demonstrating significant activity against HIV-1 and HIV-2 strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Aminomethyl benzamidine dihydrochloride derivatives have been extensively studied. For instance, the antibacterial activity and computational study of the tetraphenylborate ion-associate complex revealed its ground state electronic characteristics and provided a potential map of the chemical . The polymorphism of certain derivatives has been characterized, showing different crystalline forms with distinct thermal and spectroscopic properties . Furthermore, the solubility and film-forming abilities of related fluorinated polyamides and poly(amide imide)s have been assessed, demonstrating excellent solubility in amide-type solvents and the ability to form transparent and tough films .
Aplicaciones Científicas De Investigación
Photopharmacology
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” is used in the development of photoswitchable drugs . These drugs can be photochemically activated when and where needed, optimizing the difference in biological activity between each isomeric state .
- Methods of application : The compound is coupled to other molecules using HATU and DIPEA in DMF . The resulting product is used to explore photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin .
- Results or outcomes : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference . This suggests that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .
Affinity Chromatography
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” is used as a ligand in affinity chromatography .
- Results or outcomes : The compound is used for the purification and immobilization of enzymes .
Synthesis of Orally Active Fibrinogen Receptor Antagonists
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” can be used to synthesize orally active fibrinogen receptor antagonists based on benzamidines .
- Results or outcomes : The synthesized benzamidines serve as potent antagonists for fibrinogen receptors .
Synthesis of Selective and Potent Serine Protease Inhibitors
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” can be used to synthesize benzamidine derivatives that are selective and potent serine protease inhibitors .
- Results or outcomes : The synthesized benzamidine derivatives serve as potent inhibitors for serine proteases .
Synthesis of Novel Pyrrolo[3,2-c]quinolines
- Summary of the application : “4-Aminomethyl benzamidine dihydrochloride” can be used to synthesize novel pyrrolo[3,2-c]quinolines that are structural analogs of topoisomerase inhibitors such as coralyne and fagaronine .
- Results or outcomes : The synthesized pyrrolo[3,2-c]quinolines serve as structural analogs of topoisomerase inhibitors .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(aminomethyl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-5-6-1-3-7(4-2-6)8(10)11;;/h1-4H,5,9H2,(H3,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQHJODNUJKHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethyl benzamidine dihydrochloride | |
CAS RN |
217313-79-6 | |
| Record name | 217313-79-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



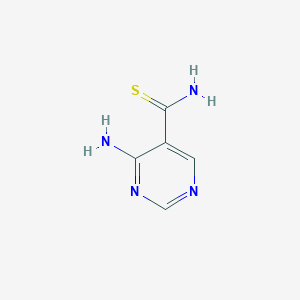
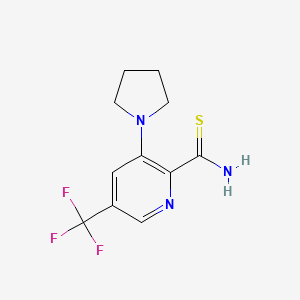
![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)
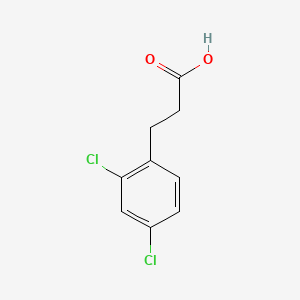
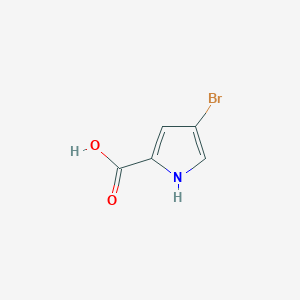
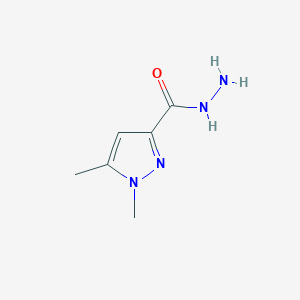


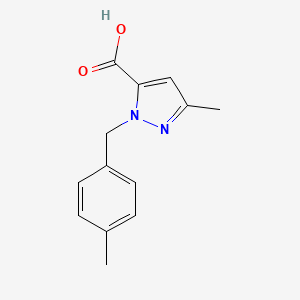
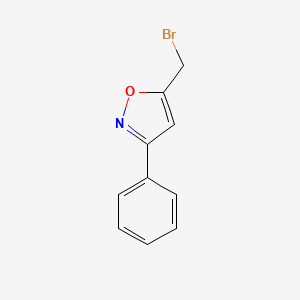
![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)


